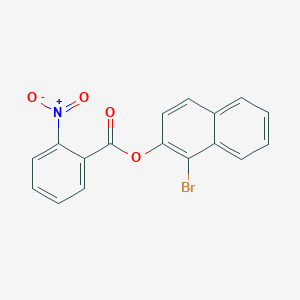

1-Bromo-2-naphthyl 2-nitrobenzoate

Beschreibung

BenchChem offers high-quality 1-Bromo-2-naphthyl 2-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-naphthyl 2-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C17H10BrNO4 |

|---|---|

Molekulargewicht |

372.2 g/mol |

IUPAC-Name |

(1-bromonaphthalen-2-yl) 2-nitrobenzoate |

InChI |

InChI=1S/C17H10BrNO4/c18-16-12-6-2-1-5-11(12)9-10-15(16)23-17(20)13-7-3-4-8-14(13)19(21)22/h1-10H |

InChI-Schlüssel |

OQHJPDDNPDLWCC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)OC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)OC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

chemical properties of 1-Bromo-2-naphthyl 2-nitrobenzoate

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Bromo-2-naphthyl 2-nitrobenzoate

This guide provides a comprehensive technical overview of 1-Bromo-2-naphthyl 2-nitrobenzoate, a specialized organic molecule. As this compound is not extensively documented in commercial or academic literature, this document synthesizes data from its constituent chemical moieties: the 1-bromo-2-naphthyl group and the 2-nitrobenzoate group. The insights provided are grounded in established principles of organic chemistry, offering researchers and drug development professionals a predictive framework for its synthesis, reactivity, and analysis.

Introduction and Strategic Importance

1-Bromo-2-naphthyl 2-nitrobenzoate is a bifunctional aromatic ester. Its structure is notable for two key features that operate independently:

-

A bromo-substituted naphthalene ring , which serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via modern cross-coupling methodologies. The bromine atom at the C1 (α) position offers distinct reactivity compared to other positions.[1]

-

A 2-nitrobenzoate ester , a well-established photolabile protecting group (PPG). This functionality allows for the controlled release of the 1-bromo-2-naphthol payload upon exposure to near-UV light, a technique often referred to as "photocaging."[2][3]

This unique combination makes the molecule a potentially valuable tool in several research domains. In medicinal chemistry, it could be employed for the site-specific, light-triggered release of a bioactive naphthol derivative. In materials science, it could serve as a building block for photosensitive polymers or surfaces.

Synthesis and Purification

The logical synthetic approach to 1-Bromo-2-naphthyl 2-nitrobenzoate is a two-step process commencing from commercially available 2-naphthol. The first step involves a regioselective bromination, followed by an esterification reaction.

Step 1: Synthesis of 1-Bromo-2-naphthol

The hydroxyl group of 2-naphthol is an ortho-, para-director for electrophilic aromatic substitution. The C1 position is highly activated, allowing for selective bromination. A common and effective method utilizes an alkali metal bromide with an oxidizing agent in an acidic medium.[4][5]

Step 2: Esterification with 2-Nitrobenzoyl Chloride

The phenolic hydroxyl group of 1-bromo-2-naphthol is subsequently acylated using 2-nitrobenzoyl chloride. This is a standard esterification that requires a non-nucleophilic base to scavenge the HCl byproduct and an anhydrous solvent to prevent hydrolysis of the highly reactive acyl chloride.[6][7]

Experimental Protocol: Synthesis of 1-Bromo-2-naphthyl 2-nitrobenzoate

Materials:

-

2-Naphthol

-

Potassium Bromide (KBr)

-

30% Hydrogen Peroxide (H₂O₂)

-

Glacial Acetic Acid

-

2-Nitrobenzoyl Chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

Part A: Synthesis of 1-Bromo-2-naphthol

-

In a 100 mL round-bottom flask, dissolve 2-naphthol (e.g., 4.0 mmol) and potassium bromide (4.0 mmol) in 5 mL of glacial acetic acid.[4]

-

While stirring at room temperature (20°C), add 30% hydrogen peroxide (4.0 mmol) dropwise over 10 minutes.

-

Continue stirring the reaction mixture at 20°C for 10 hours. The product may begin to precipitate.

-

Cool the mixture to 0°C in an ice bath for at least 1 hour to maximize crystallization.

-

Isolate the pale-yellow solid product by vacuum filtration, washing with cold water. Dry the crude 1-bromo-2-naphthol under vacuum. The product can be used directly in the next step or purified further by recrystallization.

Part B: Synthesis of 1-Bromo-2-naphthyl 2-nitrobenzoate

-

In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude 1-bromo-2-naphthol (e.g., 3.0 mmol) in 20 mL of anhydrous dichloromethane.

-

Add anhydrous pyridine (3.3 mmol, 1.1 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

-

In a separate flask, dissolve 2-nitrobenzoyl chloride (3.0 mmol) in 10 mL of anhydrous DCM.

-

Add the 2-nitrobenzoyl chloride solution dropwise to the stirred naphthol solution over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the resulting crude solid by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the final product.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the target compound based on its structure.

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₇H₁₀BrNO₄ | Derived from structural components. |

| Molecular Weight | 372.17 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to pale yellow crystalline solid | Typical appearance for aromatic esters of this nature. |

| Solubility | Soluble in DCM, Chloroform, THF, Ethyl Acetate; Insoluble in water. | The large, nonpolar aromatic structure dominates, making it soluble in common organic solvents.[8] |

| Melting Point | >100 °C (estimated) | Aromatic esters with this molecular weight are typically high-melting solids. |

Chemical Reactivity and Mechanistic Insights

The utility of this molecule stems from the distinct reactivity of its two primary domains.

Reactivity of the 1-Bromo-2-naphthyl Moiety

The carbon-bromine bond at the C1 position of the naphthalene ring is a key site for synthetic modification.

-

Palladium-Catalyzed Cross-Coupling: The C1 (α) position is electronically richer than the C2 (β) position, which facilitates the rate-determining oxidative addition step in many palladium-catalyzed reactions.[1] This makes 1-Bromo-2-naphthyl 2-nitrobenzoate an excellent substrate for reactions like the Suzuki-Miyaura (coupling with boronic acids) and Buchwald-Hartwig (coupling with amines) reactions.

-

Steric Considerations: The C1 position is subject to steric hindrance from the peri-hydrogen at the C8 position.[1] This can influence the choice of catalyst and reaction conditions, sometimes requiring less bulky ligands to achieve high yields.

-

Organometallic Reagent Formation: The C-Br bond can be converted into an organolithium or Grignard reagent, which can then be used to react with a wide range of electrophiles.[9]

Photolability of the 2-Nitrobenzoate Ester

The 2-nitrobenzyl motif is a classic photolabile protecting group. Upon irradiation with near-UV light (typically 320-365 nm), the ester linkage is cleaved, releasing 1-bromo-2-naphthol.[2][3]

Mechanism of Photocleavage: The accepted mechanism proceeds via an intramolecular hydrogen abstraction by the excited nitro group.[3]

-

Excitation: Absorption of a photon promotes the nitro group to an excited state.

-

Intramolecular H-Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic position (in this case, the ester linkage serves a similar role) to form a transient aci-nitro intermediate.[10][11]

-

Cyclization and Rearrangement: The aci-nitro intermediate undergoes a series of rearrangements, ultimately leading to the cleavage of the ester bond.

-

Product Release: The final products are 1-bromo-2-naphthol and a 2-nitrosobenzaldehyde derivative.[3]

This "traceless" cleavage mechanism is highly efficient and avoids the need for chemical reagents, making it ideal for biological systems or sensitive synthetic steps.

Predicted Spectroscopic Data

The following table outlines the expected spectroscopic signatures for 1-Bromo-2-naphthyl 2-nitrobenzoate, which are critical for its characterization.

| Technique | Predicted Key Features |

| ¹H NMR | ~7.2-8.5 ppm: A complex multiplet region corresponding to the 10 aromatic protons on the naphthalene and benzene rings. Protons adjacent to the bromine, oxygen, and nitro groups will be shifted accordingly. Specific assignments would require 2D NMR techniques. |

| ¹³C NMR | ~164-166 ppm: Ester carbonyl carbon. ~110-150 ppm: Multiple signals for the 16 aromatic carbons (2 quaternary carbons will be C-Br and C-NO₂). The C-O carbon on the naphthyl ring would appear around 145-150 ppm.[12] |

| IR Spectroscopy | ~1725-1735 cm⁻¹ (strong, sharp): Aromatic ester C=O stretch.[13] ~1530 cm⁻¹ (strong) & ~1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretches of the nitro group. ~1250-1310 cm⁻¹ (strong): C-C-O stretch (acid side).[13][14] ~1100-1130 cm⁻¹ (strong): O-C-C stretch (alcohol side).[13][14] |

| Mass Spectrometry (EI) | m/z 371/373: Molecular ion peak (M⁺) showing the characteristic 1:1 isotopic pattern for one bromine atom. m/z 166 (likely base peak): 2-nitrobenzoyl cation, [O₂NC₆H₄CO]⁺, formed by the loss of the 1-bromo-2-naphthoxy radical. This is a very stable acylium ion.[15][16] m/z 206/208: Fragment corresponding to the bromonaphthalene moiety. |

Conclusion

1-Bromo-2-naphthyl 2-nitrobenzoate presents itself as a highly versatile, though not commonly available, chemical entity. Its true value lies in the orthogonal reactivity of its two key functional groups. Researchers can leverage the C-Br bond for constructing complex molecular architectures via cross-coupling chemistry, while retaining the 2-nitrobenzoate ester as a "masked" hydroxyl group that can be revealed on demand with spatial and temporal precision using UV light. This guide provides the foundational chemical principles, a reliable synthetic protocol, and the expected analytical data required for professionals to synthesize, characterize, and strategically deploy this molecule in advanced research applications.

References

- BenchChem. (2025). A Comparative Guide to the Reactivity of 1-Bromonaphthalene and 2-Bromonaphthalene.

-

Slideshare. (n.d.). Synthesis of 1-Bromo-2-Naphthol. [Link]

-

Smith, B. C. (2020). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

-

Wikipedia. (n.d.). 1-Bromonaphthalene. [Link]

-

PubChem. (n.d.). 2-Nitrobenzoyl chloride. [Link]

-

Zhu, Q., et al. (2007). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PMC. [Link]

-

Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. [Link]

-

Wikipedia. (n.d.). Photolabile protecting group. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

PubChem. (n.d.). 1-Bromonaphthalene. [Link]

- Google Patents. (n.d.).

-

YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

-

Papageorgiou, G., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link]

-

ResearchGate. (2025). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds in Solution, I. 2-Nitrotoluene: Thermodynamic and Kinetic Parameters of theaci-Nitro Tautomer. [Link]

-

ResearchGate. (n.d.). New discovery on the dearomatization of 1‐bromo‐2‐naphthol 1 a. [Link]

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR. [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. [Link]

-

Organic Syntheses. (n.d.). Procedure. [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

-

Smith, B. C. (2020). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. [Link]

-

ResearchGate. (2025). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. [Link]

-

International Journal of ChemTech Research. (2010). Synthesis, characterization and antibacterial activity of some novel azo-azoimine dyes of 6- bromo-2-naphthol. [Link]

-

SpectraBase. (n.d.). 1-Bromonaphthalene - Optional[1H NMR] - Spectrum. [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

SciTePress. (n.d.). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. [Link]

-

ChemBK. (2024). 2-Nitrobenzoyl chloride. [Link]

- Google Patents. (n.d.).

-

Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 4. 1-Bromo-2-naphthol synthesis - chemicalbook [chemicalbook.com]

- 5. CN104478667A - Preparation method for 1-bromo-2-naphthol - Google Patents [patents.google.com]

- 6. 2-Nitrobenzoyl chloride | 610-14-0 [chemicalbook.com]

- 7. CAS 610-14-0: 2-Nitrobenzoyl chloride | CymitQuimica [cymitquimica.com]

- 8. 1-Bromonaphthalene | 90-11-9 [chemicalbook.com]

- 9. 1-Bromonaphthalene - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. 1-Bromonaphthalene | C10H7Br | CID 7001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. GCMS Section 6.14 [people.whitman.edu]

- 16. m.youtube.com [m.youtube.com]

Comprehensive Guide to 1-Bromo-2-Naphthyl Ester Derivatives: Synthesis, Reactivity, and Applications

[1]

Executive Summary

1-Bromo-2-naphthol and its ester derivatives represent a critical scaffold in organic synthesis and medicinal chemistry.[1] Historically recognized for the anthelmintic drug Wormin (1-bromo-2-naphthol), this class of compounds has evolved into a versatile platform for constructing axially chiral biaryls and photo-responsive materials.

This guide analyzes the 1-bromo-2-naphthyl ester motif (

Synthetic Architectures

The synthesis of 1-bromo-2-naphthyl esters proceeds through a biphasic workflow: regioselective bromination followed by O-acylation.

Regioselective Bromination

The introduction of bromine at the C1 position of 2-naphthol is electronically favored but must be controlled to prevent poly-bromination.

-

Traditional Method: Bromine (

) in glacial acetic acid. While effective, this requires handling hazardous liquid bromine. -

Green Method (Recommended): Oxidative bromination using Sodium Bromide (

) and Hydrogen Peroxide (

Esterification Protocols

Once 1-bromo-2-naphthol is secured, esterification at the C2-hydroxyl group is performed to generate the target derivatives (acetate, benzoate, pivalate).

-

Standard Acylation: Reaction with acyl chlorides (

) in the presence of pyridine or triethylamine. -

Steric Considerations: The C1-bromo substituent exerts significant steric pressure on the C2-oxygen. For bulky esters (e.g., pivalates), utilizing 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst is crucial to drive conversion.

Synthesis Workflow Diagram

The following diagram illustrates the optimized synthetic pathway and potential side-reaction divergence.

Figure 1: Step-wise synthesis of 1-bromo-2-naphthyl esters showing critical reagents and potential over-bromination side path.

Reactivity Profile & Mechanistic Insights[1][3][4][5]

The reactivity of 1-bromo-2-naphthyl esters is defined by the competition between the C1-Br bond (oxidative addition) and the C2-Ester (nucleophilic attack/rearrangement).

The "Peri-Interaction" Effect

The hydrogen atom at position C8 (the peri position) spatially overlaps with the substituent at C1. In 1-bromo-2-naphthyl derivatives, the large bromine atom is forced into proximity with H-8.

-

Consequence: This steric strain distorts the naphthalene planarity and hinders the approach of metal catalysts (e.g., Pd) during cross-coupling, requiring specialized ligands (e.g., phosphines like S-Phos or Buchwald ligands) to facilitate oxidative addition.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Despite steric hindrance, the C1-Br bond is chemically active.

-

Reaction: Coupling with aryl boronic acids to form 1-aryl-2-naphthyl esters.

-

Significance: This reaction generates axially chiral biaryls if the rotation around the C1-C1' bond is restricted. The ester group acts as a temporary protecting group that can later be hydrolyzed to the free phenol or directed into further functionalization.

Photo-Fries Rearrangement

Upon UV irradiation, 1-bromo-2-naphthyl esters (particularly benzoates) undergo a Photo-Fries rearrangement.

-

Mechanism: Homolytic cleavage of the O-C(O) bond generates a radical pair held in a solvent cage. The acyl radical recombines at the ortho (C1) or para (C6) positions.

-

Outcome: Since C1 is blocked by Bromine, the reaction often leads to ipso-substitution (displacing Br) or migration to the C3/C6 positions, yielding hydroxy-ketones. This pathway is exploited in materials science to alter fluorescence properties.

Reactivity Logic Diagram

Figure 2: Divergent reactivity pathways controlled by catalyst choice (Pd) or energy input (UV light).

Biological & Pharmacological Applications[1][7][8]

Anthelmintic Activity

The parent compound, 1-bromo-2-naphthol , is clinically known as an anthelmintic agent effective against hookworms (Ancylostoma duodenale).

-

Mechanism: It acts by uncoupling oxidative phosphorylation in the parasite's mitochondria.

-

Ester Role: Ester derivatives (e.g., acetate) serve as lipophilic prodrugs . The ester mask improves oral bioavailability by facilitating transport across lipid membranes before being hydrolyzed by plasma esterases to release the active naphthol.

Antimicrobial Azo Dyes

Derivatives synthesized via coupling at the C1 position (displacing Br or using the naphthol core) have shown significant antibacterial activity against S. aureus and E. coli. The bromine atom enhances lipophilicity and membrane penetration.

Experimental Protocols

Protocol A: Green Synthesis of 1-Bromo-2-Naphthol

A scalable, eco-friendly method avoiding liquid bromine.

-

Reagents: 2-Naphthol (10 mmol), NaBr (12 mmol), Oxone® (potassium peroxymonosulfate, 6 mmol), Methanol/Water (1:1).

-

Procedure:

-

Dissolve 2-naphthol in MeOH/Water in a round-bottom flask.

-

Add NaBr and stir at room temperature for 10 minutes.

-

Add Oxone® portion-wise over 20 minutes (Exothermic: maintain temp < 30°C).

-

Stir for 2 hours. Monitor via TLC (Hexane/EtOAc 8:1).

-

Workup: Quench with aqueous sodium thiosulfate. Extract with Ethyl Acetate (

mL). Dry over

-

-

Validation:

NMR should show a doublet at

Protocol B: Suzuki Coupling of 1-Bromo-2-Naphthyl Acetate

Synthesis of hindered biaryls.

-

Reagents: 1-bromo-2-naphthyl acetate (1.0 equiv), Phenylboronic acid (1.5 equiv),

(5 mol%), S-Phos (10 mol%), -

Procedure:

-

Charge a Schlenk tube with the ester, boronic acid, base, and catalyst precursors.

-

Evacuate and backfill with Argon (

). -

Add Toluene/Water (10:1) via syringe.

-

Heat to 90°C for 12 hours.

-

Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient).

-

-

Note: The acetate group usually survives these conditions if anhydrous bases (

in Dioxane) are used; aqueous conditions may lead to partial hydrolysis.

Quantitative Data Summary

| Property | 1-Bromo-2-naphthol | 1-Bromo-2-naphthyl Acetate | Relevance |

| Molecular Weight | 223.07 g/mol | 265.10 g/mol | Stoichiometry calculations |

| Melting Point | 80-81 °C | 105-107 °C | Purity characterization |

| Solubility | Alcohols, Ethers | DCM, Toluene, insoluble in water | Extraction/Purification |

| pKa | ~9.5 (OH group) | N/A (Ester) | Biological activation (Hydrolysis) |

| Crystal System | Monoclinic | Monoclinic | Solid-state packing studies |

References

-

Synthesis of 1-Bromo-2-naphthol: ChemicalBook. (2025). "Synthesis of 1-Bromo-2-naphthol from 2-Naphthoic acid." Link

-

Biological Activity (Antimicrobial): Meshram, J. S., et al. (2010).[2] "Synthesis, characterization and antibacterial activity of some novel azo-azoimine dyes of 6-bromo-2-naphthol." International Journal of ChemTech Research. Link

-

Photochemistry & Photoacids: Kumpulainen, T., et al. (2022). "Visible light photoactivation of 6-bromo-2-naphthol facilitates the photoacid-catalyzed acetalization."[3] Organic & Biomolecular Chemistry. Link

-

Suzuki Coupling & Chirality: Chemical Communications. (2010). "Asymmetric Suzuki–Miyaura cross-coupling of 1-bromo-2-naphthoates."[4] Link

-

General Reactivity: BenchChem. (2025). "A Comparative Guide to the Reactivity of 1-Bromonaphthalene and 2-Bromonaphthalene." Link

-

Crystallography: PubMed Central. (2009). "Methyl 1-bromo-2-naphthoate Crystal Structure." Link

Sources

- 1. CAS 573-97-7: 1-Bromo-2-naphthol | CymitQuimica [cymitquimica.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Asymmetric Suzuki–Miyaura cross-coupling of 1-bromo-2-naphthoates using the helically chiral polymer ligand PQXphos - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Optimized Synthesis of 1-Bromo-2-naphthyl 2-nitrobenzoate

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 1-Bromo-2-naphthyl 2-nitrobenzoate . This compound is a critical derivative often used in X-ray crystallographic structural determination due to the heavy atom effect of bromine and the distinct packing properties of the nitro group. It also serves as a key intermediate in the development of complex polycyclic aromatic hydrocarbons (PAHs) and pharmaceutical scaffolds.

The synthesis strategy prioritizes regioselectivity and purification efficiency. We utilize a controlled bromination of 2-naphthol followed by a base-catalyzed Steglich-type or Schotten-Baumann esterification with 2-nitrobenzoyl chloride.

Chemical Strategy & Retrosynthesis

The synthesis is designed to avoid common pitfalls such as over-bromination (formation of 1,6-dibromo-2-naphthol) or hydrolysis of the sensitive ester bond.

Retrosynthetic Analysis

The target molecule is disconnected at the ester linkage, revealing two primary precursors: 1-Bromo-2-naphthol and 2-Nitrobenzoyl chloride .

Figure 1: Retrosynthetic breakdown of the target molecule.

Module 1: Regioselective Bromination of 2-Naphthol[1]

The C1 position of 2-naphthol is highly nucleophilic. However, direct bromination requires temperature control to prevent substitution at the C6 position.

Reagents & Materials

| Reagent | Role | Equiv. | Notes |

| 2-Naphthol | Substrate | 1.0 | Recrystallize if significant oxidation is visible. |

| Bromine ( | Reagent | 1.05 | Handle in fume hood; severe burn hazard. |

| Acetic Acid (Glacial) | Solvent | - | Promotes electrophilic aromatic substitution. |

| Sodium Bisulfite | Quench | - | Neutralizes excess bromine. |

Protocol

-

Dissolution: In a 3-neck round-bottom flask equipped with a dropping funnel and a thermometer, dissolve 2-naphthol (10.0 g, 69.4 mmol) in glacial acetic acid (40 mL) .

-

Note: Slight heating may be required to fully dissolve the naphthol. Cool to room temperature before proceeding.

-

-

Controlled Addition: Cool the solution to 0–5°C using an ice bath. Add a solution of Bromine (11.5 g, 3.7 mL, 72.0 mmol) in acetic acid (15 mL) dropwise over 45 minutes.

-

Critical: Maintain temperature below 10°C. Rapid addition or high temperature promotes 1,6-dibromination.

-

-

Reaction: Allow the mixture to stir for 1 hour. The solution will darken.

-

Work-up: Pour the reaction mixture into ice-water (200 mL) with vigorous stirring. The product will precipitate as a solid.

-

Quenching: If the solution remains red/brown, add saturated sodium bisulfite solution until the color fades to yellow/white.

-

Filtration: Filter the precipitate under vacuum. Wash copiously with cold water to remove all traces of acetic acid.

-

Purification: Recrystallize from ethanol (95%) or acetic acid/water .

Module 2: Esterification with 2-Nitrobenzoyl Chloride

The steric hindrance of the ortho-nitro group on the benzoyl chloride and the ortho-bromo group on the naphthol makes this coupling slower than standard esterifications. We employ Pyridine as both a solvent and a base to drive the reaction and scavenge HCl.

Reagents & Materials

| Reagent | Role | Equiv. | Notes |

| 1-Bromo-2-naphthol | Substrate | 1.0 | From Module 1.[4] Ensure it is dry. |

| 2-Nitrobenzoyl Chloride | Reagent | 1.2 | Highly reactive; protect from moisture. |

| Pyridine | Solvent/Base | 10 vol | Must be anhydrous. |

| DMAP | Catalyst | 0.1 | 4-Dimethylaminopyridine; accelerates acylation. |

Mechanistic Pathway

The reaction proceeds via a nucleophilic acyl substitution. Pyridine acts as a proton sponge, while DMAP forms a highly reactive N-acylpyridinium intermediate, overcoming the steric hindrance of the ortho-substituents.

Figure 2: DMAP-catalyzed esterification mechanism.

Protocol

-

Preparation: Flame-dry a 100 mL round-bottom flask and flush with nitrogen.

-

Charging: Add 1-Bromo-2-naphthol (2.23 g, 10 mmol) and anhydrous Pyridine (20 mL) . Stir until dissolved.

-

Catalyst Addition: Add DMAP (122 mg, 1.0 mmol) .

-

Acylation: Cool the solution to 0°C. Add 2-Nitrobenzoyl chloride (2.22 g, 12 mmol) portion-wise (if solid) or dropwise (if dissolved in minimal DCM) over 15 minutes.

-

Observation: A precipitate of pyridinium hydrochloride may appear.

-

-

Reflux/Stir: Allow the reaction to warm to room temperature. Due to steric hindrance, heat to 60°C for 2–3 hours to ensure completion. Monitor by TLC (Silica, 20% EtOAc/Hexanes).

-

Quenching: Pour the reaction mixture into ice-cold dilute HCl (1M, 100 mL) .

-

Why? This converts excess pyridine into water-soluble pyridinium chloride, removing it from the organic phase.

-

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 30 mL) .

-

Washing: Wash the combined organic layers with:

-

Saturated

(to remove unreacted acid). -

Brine (saturated NaCl).

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure.

Purification & Quality Control

The crude product is likely a yellow/brown solid. High purity is required for crystallographic applications.

Recrystallization

-

Solvent System: Ethanol/Acetone (3:1) or neat Ethyl Acetate.

-

Procedure: Dissolve crude solid in boiling solvent. If colored impurities persist, treat with activated charcoal, filter hot through Celite, and allow to cool slowly to room temperature, then to 4°C.

Characterization Criteria

| Technique | Expected Signal | Interpretation |

| IR Spectroscopy | 1735–1750 | Strong Ester Carbonyl ( |

| IR Spectroscopy | 1530 & 1350 | Nitro ( |

| 1H NMR | Deshielded protons adjacent to Nitro and Ester groups. | |

| Melting Point | Dependent on polymorph | Sharp range indicates purity. |

Safety & Handling (E-E-A-T)

-

Bromine: Extremely corrosive and volatile lachrymator. All transfers must occur in a functioning fume hood. Neutralize spills immediately with sodium thiosulfate.

-

2-Nitrobenzoyl Chloride: Corrosive and moisture sensitive. Causes severe skin burns.

-

1-Bromo-2-naphthol: Irritant.[3][5] Avoid inhalation of dust [2].

References

-

Sigma-Aldrich. Product Specification: 1-Bromo-2-naphthol.[3][4][5][6][7] Link

-

PubChem.[6] Compound Summary: 1-Bromo-2-naphthol.[8][3][4][5][6][7][9] National Library of Medicine. Link

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Naphthol Bromination).[6]

-

Organic Syntheses. Bromination of Phenols. Org. Synth. Coll. Vol. 3, p.185. Link

Sources

- 1. Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02982B [pubs.rsc.org]

- 2. 1-Bromo-2-naphthol CAS#: 573-97-7 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. 1-Bromo-2-naphthol | C10H7BrO | CID 11316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN104478667A - Preparation method for 1-bromo-2-naphthol - Google Patents [patents.google.com]

- 8. Synthesis of 1-Bromo-2-Naphthol | PPT [slideshare.net]

- 9. 1-Bromo-2-naphthol | SIELC Technologies [sielc.com]

Growing High-Quality Single Crystals of 1-Bromo-2-naphthyl 2-nitrobenzoate for X-ray Diffraction Analysis

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Single-crystal X-ray diffraction (SC-XRD) is an indispensable analytical technique in modern chemical and pharmaceutical sciences, providing definitive, high-resolution data on the three-dimensional atomic arrangement of molecules.[1][2] This information is crucial for unambiguous structure elucidation, absolute stereochemistry assignment, and understanding polymorphism, all of which are vital for intellectual property (IP) submissions and regulatory approval in drug development.[3] However, the success of SC-XRD is entirely contingent on the availability of a high-quality single crystal, and the process of growing such a crystal is often the primary bottleneck.[4][5] This guide provides a comprehensive, in-depth protocol for growing single crystals of the aromatic ester, 1-Bromo-2-naphthyl 2-nitrobenzoate, suitable for XRD analysis. We will move beyond a simple recitation of steps to explain the underlying scientific principles, empowering researchers to troubleshoot and adapt these methods for other challenging small molecules.

The Foundational Principle: The Pursuit of Supersaturation

Crystallization is not a random event; it is a thermodynamically driven process of self-assembly from a state of supersaturation .[6] Understanding this concept is the key to mastering crystal growth.

-

Solubility: For a given solvent and temperature, there is a maximum amount of solute that can be dissolved. This is the point of saturation.

-

Supersaturation: A solution is supersaturated when it contains more dissolved solute than it thermodynamically should at that temperature.[6] This is an unstable, high-energy state.

-

The Driving Force: The system seeks to return to a lower energy state (equilibrium) by expelling the excess solute. It does this by forming a highly ordered, stable crystal lattice.[7][8]

The entire art of crystallization lies in achieving a state of slight supersaturation and maintaining it slowly and deliberately. If supersaturation is achieved too rapidly, countless nucleation events occur simultaneously, leading to a useless powder.[9] If it is achieved too slowly, nucleation may never begin. The goal is to create a small number of nucleation sites and allow them to grow slowly and perfectly over time.[10]

The two primary mechanisms involved are:

-

Nucleation: The initial formation of a stable, microscopic crystalline embryo. This can be homogeneous (spontaneously in a clear solution) or heterogeneous (on a foreign surface like a dust particle or a scratch on the glass).[11]

-

Crystal Growth: The subsequent, orderly addition of molecules from the solution onto the surface of the existing nucleus.[6][11]

Our protocols are designed to carefully control the rate at which supersaturation is achieved, thereby favoring the growth of large, single crystals over rapid nucleation.

Synthesis and Purification of 1-Bromo-2-naphthyl 2-nitrobenzoate

It is an axiom of crystallography that the purity of your starting material is paramount.[12][13] Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to defects and poor diffraction. The proposed synthesis is a standard esterification.

Reaction Scheme: 1-Bromo-2-naphthol + 2-Nitrobenzoyl chloride → 1-Bromo-2-naphthyl 2-nitrobenzoate + HCl

Protocol:

-

Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 1-Bromo-2-naphthol (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, ~20 mL).

-

Base: Add triethylamine (1.2 eq) to the solution. This will act as a base to neutralize the HCl byproduct.

-

Acylation: Cool the flask to 0 °C in an ice bath. Dissolve 2-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM (~10 mL) and add it dropwise to the stirred solution over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system, to yield the pure ester. Confirm purity by ¹H NMR and Mass Spectrometry.

Strategic Solvent Selection: The Crystallographer's Toolkit

Choosing the right solvent system is the most critical experimental decision. The target molecule, 1-Bromo-2-naphthyl 2-nitrobenzoate, is a polar aromatic compound. The "like dissolves like" principle suggests that polar solvents will be effective.[14]

Causality Behind Solvent Choice:

-

Solubility Curve: The ideal solvent will have a steep solubility curve, meaning the compound is highly soluble when hot but sparingly soluble when cold. This is key for the slow cooling method.[14]

-

Volatility: For slow evaporation, a solvent with a moderate boiling point is preferred. Highly volatile solvents like DCM or diethyl ether often evaporate too quickly, leading to poor quality crystals.[12][13] Ethanol, isopropanol, or ethyl acetate are often better choices.[12]

-

Hydrogen Bonding: The ability of a solvent to form hydrogen bonds can influence crystal packing. For this ester, which lacks strong H-bond donors, aprotic solvents or alcohols could be explored.[13][15]

Recommended Solvent Screening: Before committing a large amount of purified material, perform a solubility test in a line of vials with ~5-10 mg of compound in 0.5 mL of various solvents.

| Solvent | Polarity Index | Boiling Point (°C) | Suitability for 1-Bromo-2-naphthyl 2-nitrobenzoate |

| Hexane | 0.1 | 69 | Likely insoluble. Excellent candidate for an "anti-solvent". |

| Toluene | 2.4 | 111 | Moderately polar. Aromatic nature may aid dissolution. Good for slow evaporation. |

| Dichloromethane (DCM) | 3.1 | 40 | Likely highly soluble. Too volatile for slow evaporation alone, but good for layering. |

| Ethyl Acetate | 4.4 | 77 | Good starting point. Moderate polarity and boiling point.[15] |

| Acetone | 5.1 | 56 | Polar, but can be quite volatile. |

| Acetonitrile | 5.8 | 82 | Polar aprotic solvent. Good for slow evaporation or cooling. |

| Isopropanol | 3.9 | 82 | Good general-purpose solvent for moderately polar compounds. |

| Ethanol | 4.3 | 78 | Excellent, commonly used solvent for growing single crystals.[12] |

| Methanol | 5.1 | 65 | Very polar, but may be too volatile. |

| Tetrahydrofuran (THF) | 4.0 | 66 | Good solvent, but can form peroxides. Use a fresh bottle. |

Core Crystallization Protocols: Step-by-Step Methodologies

Always use clean glassware and filtered solutions to minimize heterogeneous nucleation sites.[10][16] Patience is essential; high-quality crystals often take days or weeks to form.[17]

Method 1: Slow Evaporation

This is the simplest method and an excellent starting point.[12][15]

Protocol:

-

Dissolve 10-20 mg of the purified compound in a suitable solvent (e.g., ethyl acetate or ethanol) in a small, clean vial (e.g., a 4 mL vial). Use the minimum amount of solvent needed for full dissolution at room temperature. The solution should be clear, not saturated.[12]

-

Cover the vial with its cap, but do not tighten it completely. Alternatively, cover the vial with parafilm and poke 1-3 small holes in it with a needle.[17]

-

Place the vial in a location free from vibrations and temperature fluctuations (e.g., a quiet corner of a drawer).

-

Allow the solvent to evaporate slowly over several days to weeks. Do not disturb the vial.[12]

Caption: Workflow for the Slow Evaporation crystallization method.

Method 2: Vapor Diffusion (Liquid-Liquid)

This technique offers excellent control and is ideal when working with small amounts of material.[13] It works by slowly diffusing a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound in a less volatile "good solvent".

Protocol:

-

In a small, narrow vial (e.g., a 1 mL vial or an NMR tube), dissolve 5-10 mg of the compound in a minimal amount of a relatively non-volatile "good solvent" (e.g., toluene or acetonitrile).

-

Place this small vial inside a larger vial or jar (e.g., a 20 mL scintillation vial).

-

Carefully add 1-2 mL of a volatile "anti-solvent" (e.g., hexane or diethyl ether) to the outer jar, ensuring none gets into the inner vial. The level of the anti-solvent should be well below the top of the inner vial.

-

Seal the outer jar tightly and leave it undisturbed. The more volatile anti-solvent will slowly diffuse into the inner vial, reducing the compound's solubility and inducing crystallization.

Caption: Workflow for the Vapor Diffusion crystallization method.

Method 3: Thermal Gradient (Slow Cooling)

This classic recrystallization technique can be adapted to grow single crystals by ensuring the cooling process is extremely slow.

Protocol:

-

In a test tube or small flask, dissolve the compound (e.g., 20-50 mg) in a minimum amount of a suitable hot solvent (e.g., isopropanol or acetonitrile). Ensure all solid is dissolved.

-

Loosely cap the vessel and place it into a large, insulated container (like a Dewar flask) filled with hot water at the same temperature as the solvent.

-

Allow the entire apparatus to cool to room temperature very slowly, ideally over 24-48 hours. The large thermal mass of the water bath ensures a slow, gradual decrease in temperature, which is crucial for forming high-quality crystals.[17][18]

Troubleshooting Common Crystallization Problems

Growing crystals can be an art, and failures are common.[17] The following diagram outlines a logical approach to troubleshooting.

Caption: A troubleshooting guide for common crystallization issues.

Conclusion

The successful growth of a single crystal of 1-Bromo-2-naphthyl 2-nitrobenzoate is an achievable goal that hinges on a methodical approach grounded in the principles of physical chemistry. Success requires starting with highly pure material, making a strategic selection of solvents, and, most importantly, exercising the patience to allow the slow, deliberate process of supersaturation to foster the growth of a single, perfect crystal. The protocols and troubleshooting guides provided herein offer a robust framework for achieving this goal, enabling the definitive structural analysis that is the hallmark of single-crystal X-ray diffraction.

References

-

blue-scientific.com. (2021, July 9). XRD in Drug Discovery & Development. Available at: [Link]

-

Bruker. (n.d.). In-house crystallography – increasing efficiency in drug discovery and development. Retrieved February 20, 2026, from [Link]

-

Veranova. (2023, July 5). Harnessing the power of single crystal X-ray diffraction. Available at: [Link]

-

University of Washington, Department of Chemistry. (n.d.). Slow Evaporation Method. Retrieved February 20, 2026, from [Link]

-

Coles, S. J. (2023). Advanced crystallisation methods for small organic molecules. Organic Chemistry Frontiers, 10(5), 1234-1246. Available at: [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved February 20, 2026, from [Link]

-

University of California, Berkeley. (n.d.). Protein XRD Protocols - Crystallization of Proteins. Retrieved February 20, 2026, from [Link]

-

University of York, Department of Chemistry. (n.d.). scXRD: Growing single crystals. Retrieved February 20, 2026, from [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1103–1110. Available at: [Link]

-

Petit, S. (n.d.). Guide for crystallization. Retrieved February 20, 2026, from [Link]

-

De Yoreo, J. J. (2003). Principles of Crystal Nucleation and Growth. Reviews in Mineralogy and Geochemistry, 54(1), 57-93. Available at: [Link]

-

Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved February 20, 2026, from [Link]

-

Shrivastava, O. P. (n.d.). Theoretical aspects of crystal nucleation and growth. Retrieved February 20, 2026, from [Link]

-

Duwez, P., & Lin, C. H. (1951). A Thermal Gradient Method for the Study of Crystal Structure and Its Application to Order-Disorder Research. Journal of Applied Physics, 22(7), 935-941. Available at: [Link]

-

Banerjee, S., & Ghadiri, M. R. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Crystals, 11(1), 12. Available at: [Link]

-

JoVE. (2025, May 22). Video: Crystal Growth: Principles of Crystallization. Available at: [Link]

-

Tuan, D. A., et al. (2019). Temperature Gradient: A Simple Method for Single Crystal Growth. VNU Journal of Science: Mathematics – Physics, 35(1), 41-46. Available at: [Link]

-

Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved February 20, 2026, from [Link]

-

University College London, Department of Chemistry. (2006, January 8). Crystallisation Techniques. Available at: [Link]

-

De Yoreo, J. J., & Dove, P. M. (2017). Principles of Crystal Nucleation and Growth. Reviews in Mineralogy and Geochemistry, 54(1), 57-93. Available at: [Link]

-

Tuan, D. A., et al. (2019). Temperature Gradient: A Simple Method for Single Crystal Growth. ResearchGate. Available at: [Link]

-

SLAC National Accelerator Laboratory. (n.d.). Crystal Growth. Retrieved February 20, 2026, from [Link]

-

Coles, S. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1863. Available at: [Link]

-

Galan, E. (n.d.). Crystallization of Small Molecules. Retrieved February 20, 2026, from [Link]

-

KU Leuven, X-ray Core. (2026, February 6). How to crystallize your sample. Retrieved February 20, 2026, from [Link]

-

University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved February 20, 2026, from [Link]

-

Lu, M., & Yu, E. W. (2014). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in molecular biology (Clifton, N.J.), 1140, 215–230. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved February 20, 2026, from [Link]

-

BrainKart. (2016, December 9). Low temperature solution growth : Slow cooling and Slow evaporation method. Available at: [Link]

-

ResearchGate. (2025, March 14). How to Grow a Crystal for Single Crystal X-ray Diffraction analysis?. Available at: [Link]

-

University of Pennsylvania, Department of Chemistry. (n.d.). Crystal Growing Tips and Methods. Retrieved February 20, 2026, from [Link]

-

Wan, C. Q., et al. (2014). Efficient solvent-controlled crystallization of pure polymorphs of 1-nitro-4-(4-nitrophenylmethylthio)benzene. CrystEngComm, 16(43), 10036-10043. Available at: [Link]

Sources

- 1. XRD in Drug Discovery & Development | blue-scientific.com [blue-scientific.com]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. veranova.com [veranova.com]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. mt.com [mt.com]

- 7. eps.mcgill.ca [eps.mcgill.ca]

- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. How To [chem.rochester.edu]

- 11. Video: Crystal Growth: Principles of Crystallization [jove.com]

- 12. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]

- 13. unifr.ch [unifr.ch]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Slow Evaporation Method [people.chem.umass.edu]

- 17. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 18. brainkart.com [brainkart.com]

Application Note: Optimized Schotten-Baumann Synthesis of Nitrobenzoates

Executive Summary & Scope

This application note details the synthesis of nitrobenzoate derivatives (specifically p-nitrobenzoates and 3,5-dinitrobenzoates) using the Schotten-Baumann reaction conditions. While historically utilized for qualitative identification of alcohols and amines due to the high crystallinity of the products, nitrobenzoates remain critical in modern drug development as:

-

UV-Active Chromophores: Facilitating HPLC detection of non-UV active precursors (e.g., lipids, sugars).

-

Crystalline Intermediates: Enabling purification via recrystallization rather than chromatography.

-

Synthetic Precursors: The nitro group serves as a "masked" aniline, accessible via mild reduction (e.g.,

or

This guide distinguishes between Classic Biphasic Conditions (Aqueous NaOH) and Modified Conditions (Pyridine), providing a logic-driven framework for protocol selection based on substrate solubility and steric hindrance.

Mechanistic Principles & Critical Parameters

The Schotten-Baumann reaction is a nucleophilic acyl substitution.[1] The core challenge in synthesizing nitrobenzoates is the kinetic competition between the desired acylation of the nucleophile (alcohol/amine) and the parasitic hydrolysis of the highly reactive nitrobenzoyl chloride.

The "Nitro" Effect

The nitro group (

-

Advantage: Faster reaction rates with poor nucleophiles.

-

Risk: Extreme sensitivity to moisture. The acid chloride will hydrolyze to nitrobenzoic acid (an impurity) upon contact with water before reacting with the substrate if mixing is inefficient.

The Role of the Base

The base serves two distinct thermodynamic and kinetic roles:

-

Neutralization: It traps the HCl byproduct, driving the equilibrium forward (Le Chatelier’s principle).

-

Catalysis (Pyridine only): Pyridine acts as a nucleophilic catalyst, forming a highly reactive

-acylpyridinium intermediate, which is more susceptible to nucleophilic attack than the free acid chloride.

Decision Logic: Protocol Selection

Do not default to a single method. Analyze your substrate using the following logic tree to select the optimal protocol.

Figure 1: Decision matrix for selecting reaction conditions. Protocol A is preferred for scalability and cost; Protocol B is required for difficult or sensitive substrates.

Experimental Protocols

Protocol A: Classic Biphasic Conditions (NaOH)

Best for: Unhindered primary/secondary amines, simple alcohols, and water-soluble substrates. Safety Note: p-Nitrobenzoyl chloride is a lachrymator and corrosive. Handle in a fume hood.

Reagents:

-

Substrate (1.0 equiv)

-

p-Nitrobenzoyl chloride (1.2 equiv)

-

10% Aqueous NaOH (2.5 equiv)

-

Solvent: Dichloromethane (DCM) or Diethyl Ether

Step-by-Step:

-

Preparation: Dissolve the substrate in a minimal amount of DCM. If the substrate is water-soluble, dissolve it directly in the 10% NaOH solution.

-

Biphasic Setup: Add the 10% NaOH solution to the reaction vessel. Cool to < 5°C using an ice bath. Rationale: Low temperature suppresses the competing hydrolysis reaction.

-

Acyl Chloride Addition: Dissolve p-nitrobenzoyl chloride in a small volume of DCM. Add this solution dropwise to the vigorously stirred basic solution.

-

Critical Control Point: If adding solid acid chloride directly, ensure it is finely powdered to prevent encapsulation by the product.

-

-

Reaction: Cap the flask and shake/stir vigorously for 15–30 minutes.

-

Validation: The reaction is complete when the pungent odor of the acid chloride disappears.

-

-

Workup:

Protocol B: Pyridine-Mediated (Einhorn Modification)

Best for: Sterically hindered alcohols (secondary/tertiary), phenols, and water-sensitive substrates.

Reagents:

-

Substrate (1.0 equiv)

-

p-Nitrobenzoyl chloride (1.1 – 1.5 equiv)

-

Pyridine (Solvent volume, typically 5–10 mL per gram of substrate)

Step-by-Step:

-

Dissolution: Dissolve the substrate in dry pyridine in a round-bottom flask.

-

Addition: Add p-nitrobenzoyl chloride in portions at 0°C.

-

Note: The reaction is exothermic. A yellow precipitate (acylpyridinium salt) may transiently form.

-

-

Reflux (Optional): For highly hindered alcohols (e.g., tert-butanol derivatives), heat the mixture to reflux for 30–60 minutes. For phenols, room temperature stirring (4–12 hours) is usually sufficient.

-

Quenching: Pour the reaction mixture into a slurry of crushed ice and dilute HCl.

-

Purification: Filter the solid precipitate. Wash extensively with water to remove pyridinium salts. Recrystallize from Ethanol/Water (9:1).

Mechanistic Visualization

The following diagram illustrates the pathway for Protocol B (Pyridine), highlighting the catalytic intermediate that makes this method superior for hindered substrates.

Figure 2: Pyridine acts as a nucleophilic catalyst, forming an activated N-acylpyridinium intermediate that accelerates the attack by the alcohol.

Optimization & Troubleshooting (Self-Validating Systems)

A robust protocol includes checks to verify success during the procedure, not just at the end.

| Observation | Diagnosis | Corrective Action |

| Oily Product | Impurity depression of melting point. | The product is likely contaminated with unreacted alcohol or nitrobenzoic acid. Action: Wash the oil with 5% |

| Low Yield (Protocol A) | Hydrolysis outcompeted acylation. | The acid chloride hydrolyzed before reacting. Action: Increase stirring speed (interfacial area is critical) or switch to Protocol B (anhydrous). |

| Strong Acid Chloride Smell after Workup | Incomplete reaction. | Action: In Protocol A, add more NaOH and stir longer. In Protocol B, ensure the quench into HCl is vigorous and acidic (pH < 2) to remove pyridine complexes. |

| Color turns Dark Red/Black | Meisenheimer Complex formation. | In the presence of strong bases and nitro-aromatics, nucleophilic aromatic substitution can occur on the ring. Action: Ensure temperature is kept < 5°C during addition. Avoid huge excess of strong hydroxide. |

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for preparation of 3,5-dinitrobenzoates and p-nitrobenzoates).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic details on nucleophilic acyl substitution and pyridine catalysis).

-

Shriner, R. L., et al. (2003). The Systematic Identification of Organic Compounds (8th ed.). Wiley. (Protocols for derivative formation for identification).

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. (Overview of conditions and variations).

-

LibreTexts Chemistry. (2020). Nomenclature and Preparation of Esters. (Specific details on acid chloride reactivity).

Sources

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. echemi.com [echemi.com]

- 3. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 4. byjus.com [byjus.com]

- 5. assets-global.website-files.com [assets-global.website-files.com]

- 6. chemistnotes.com [chemistnotes.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst - Google Patents [patents.google.com]

Troubleshooting & Optimization

optimizing reaction time for nitrobenzoate ester formation

Technical Support Hub: Nitrobenzoate Derivatization

Current Status: Operational Topic: Optimizing Reaction Time & Yield for Nitrobenzoate Ester Formation Ticket ID: NBZ-OPT-2024 Assigned Specialist: Senior Application Scientist

Introduction: The Kinetic Reality

You are likely synthesizing nitrobenzoate esters for one of two reasons: HPLC tracking (leveraging the strong UV chromophore) or stereochemical determination (via circular dichroism or X-ray crystallography).

In both cases, time is a deceptive variable. A reaction left too long risks hydrolysis or racemization; a reaction stopped too early yields poor conversion. This guide moves beyond "stir overnight" and provides a mechanistic framework to optimize your specific substrate.

Module 1: The Standard Protocol (Schotten-Baumann)

For primary and unhindered secondary alcohols.

The Logic: This method relies on the formation of a highly electrophilic N-acylpyridinium intermediate. The reaction rate is not defined by the collision of the alcohol and the acid chloride, but by the concentration of this intermediate.

Optimized Workflow:

-

Preparation: Flame-dry a round-bottom flask under

. -

Solvent: Dissolve Alcohol (1.0 equiv) in anhydrous Pyridine (approx. 0.5 M).[1]

-

Note: Pyridine acts as both solvent and base (proton scavenger).

-

-

Catalyst: Add DMAP (0.1 – 0.2 equiv) .

-

Critical: Do not omit. DMAP accelerates the reaction by

times compared to pyridine alone.

-

-

Reagent: Add

-Nitrobenzoyl Chloride (1.2 – 1.5 equiv) portion-wise at 0°C. -

Temperature: Warm to Room Temperature (23°C).

-

Monitoring: Check TLC at 15 minutes .

The Mechanistic Engine (Visualization): The following diagram illustrates why DMAP is non-negotiable for speed.

Figure 1: The DMAP catalytic cycle.[2] The formation of the N-Acylpyridinium salt (Green) is the rate-accelerating step that bypasses the slower direct attack on the acid chloride.

Module 2: Troubleshooting Slow Kinetics

The reaction is stalling. Why?

If your reaction is incomplete after 1 hour, do not just add heat. Heat promotes elimination side reactions. Analyze the steric environment of your hydroxyl group.[3]

Reaction Time Estimates by Substrate Class:

| Substrate Type | Steric Profile | Expected Time (with DMAP) | Optimization Strategy |

| Primary Alcohol | Unhindered | < 30 mins | Standard Protocol (Module 1). |

| Secondary (Equatorial) | Moderate | 1 - 3 hours | Increase conc. to 1.0 M; Warm to 40°C. |

| Secondary (Axial) | High (1,3-diaxial strain) | 6 - 12 hours | Switch solvent to DCM (Pyridine as additive only). |

| Tertiary Alcohol | Extreme | 24+ hours / Fail | Abandon Module 1. Switch to Yamaguchi (Module 3). |

Diagnostic Checklist:

-

Is the Acid Chloride hydrolyzed?

-

Is the intermediate forming?

Module 3: Advanced Activation (When Standard Fails)

For tertiary alcohols, acid-sensitive substrates, or extreme sterics.

Option A: Steglich Esterification (DCC/DMAP)

Best for: Acid-sensitive substrates where HCl generation (from acid chloride) is dangerous.

-

Reagents: Carboxylic Acid + DCC (Coupling Agent) + DMAP.

-

Mechanism: Forms an O-acylisourea intermediate.

-

Risk: Formation of

-acylurea byproduct (inert rearrangement) if reaction is too slow. -

Protocol Adjustment: Add the acid and DCC at 0°C, stir 10 mins, then add the alcohol and DMAP.

Option B: Yamaguchi Esterification (The "Nuclear Option")

Best for: Sterically hindered tertiary alcohols.

-

Reagents: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) + DMAP.[7][8][9][10]

-

Why it works: It forms a mixed anhydride that is sterically tuned to be attacked only at the nitrobenzoate carbonyl, not the trichlorobenzoyl carbonyl.

Method Selection Logic:

Figure 2: Decision tree for selecting the optimal esterification method based on substrate sterics and stability.

Frequently Asked Questions (FAQ)

Q: My reaction turned deep red/pink. Is it ruined? A: No. This is a good sign. Nitro-aromatic compounds often form Charge-Transfer (CT) complexes with electron-rich amines (like DMAP/Pyridine). This indicates your reagents are in solution and interacting. The color will disappear during the acidic workup.

Q: I see a new spot on TLC, but it reverts to starting material after workup. A: You likely formed the O-acylisourea (if using Steglich) or the Acyl-pyridinium salt but it didn't transfer to the alcohol. Upon adding water during workup, these intermediates hydrolyzed back to the acid.

-

Fix: Increase temperature to 40°C or switch to Yamaguchi conditions to force the transfer.

Q: Can I use Triethylamine (TEA) instead of Pyridine? A: You can, but it is risky. TEA is more basic but also more sterically hindered. It is less efficient at shuttling the acyl group than pyridine. If you use TEA, you must use DCM as the solvent and maintain the DMAP catalyst.

Q: How do I remove the excess p-nitrobenzoic acid during purification?

A: Wash the organic layer with saturated

-

Pro-Tip: If using Pyridine, wash with 1M HCl or

solution first to remove the pyridine, then wash with bicarbonate.

References

-

Mechanism of DMAP Catalysis: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[11] Angewandte Chemie International Edition, 17(8), 569–583.

-

Yamaguchi Esterification Protocol: Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[8][9] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[12] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.

-

Steglich Esterification & Kinetics: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

-

Review of Acylation Catalysts: Somfai, P. (2005). Non-enzymatic kinetic resolution of secondary alcohols. Angewandte Chemie International Edition, 44(22), 3339. (Contextualizing sterics in acylation).

Sources

- 1. rsc.org [rsc.org]

- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. testbook.com [testbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. Yamaguchi Esterification [organic-chemistry.org]

- 8. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. 4-(Dimethylamino)pyridine N-Oxide-Catalyzed Macrolactamization Using 2-Methyl-6-nitrobenzoic Anhydride in the Synthesis of the Depsipeptidic Analogue of FE399 - PMC [pmc.ncbi.nlm.nih.gov]

overcoming steric hindrance in 1-bromo-2-naphthol esterification

Ticket ID: #5920-BN Subject: Overcoming Steric Blockade in 1-Bromo-2-Naphthol Esterification Status: Open Assigned Specialist: Senior Application Scientist

The Problem: The "Orthogonal Wall"

You are likely experiencing low conversion rates (<30%) or long reaction times when attempting to esterify 1-bromo-2-naphthol using standard Fisher conditions or mild anhydrides.

Root Cause Analysis: The failure is structural, not procedural. In 1-bromo-2-naphthol, the bromine atom at the C1 position possesses a Van der Waals radius of ~1.85 Å. It is located peri to the C8 hydrogen and ortho to the C2 hydroxyl group. This creates a "steric wall" that blocks the trajectory of incoming electrophiles (acyl groups) toward the oxygen lone pairs. Furthermore, the inductive electron-withdrawing nature of the bromine atom reduces the nucleophilicity of the hydroxyl oxygen.

The Solution: To breach this wall, you cannot rely on passive thermodynamics. You must use Hyper-Nucleophilic Catalysis or Active Ester Intermediates that are chemically "hot" enough to overcome the activation energy barrier imposed by the steric bulk.

Diagnostic Workflow

Before selecting a protocol, identify your acyl donor. Follow this logic gate to select the correct methodology.

Figure 1: Decision matrix for selecting the optimal esterification protocol based on substrate availability and scale.

Protocol A: The "Gold Standard" (DMAP Catalysis)

Best for: Acyl Chlorides or Anhydrides. Mechanism: Nucleophilic Catalysis.[1]

Standard base catalysis (Pyridine/TEA) is often insufficient for 1-bromo-2-naphthol because the base only acts as a proton scavenger. You need 4-Dimethylaminopyridine (DMAP) .[1][2][3][4][5] DMAP attacks the acyl donor to form an N-acylpyridinium ion. This intermediate is:

-

Positively Charged: Highly electrophilic.

-

Planar: Less sterically demanding than the original anhydride.

-

Loose Ion Pair: The counter-ion is held loosely, allowing the hindered naphthol to attack.

Experimental Protocol

Reagents:

-

1-Bromo-2-naphthol (1.0 equiv)

-

Acyl Chloride/Anhydride (1.2 - 1.5 equiv)

-

Triethylamine (TEA) (1.5 equiv) - Acts as the proton sponge.

-

DMAP (0.1 - 0.2 equiv) - The catalyst.

-

Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step:

-

Dissolution: Dissolve 1-bromo-2-naphthol in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add TEA via syringe. Checkpoint: The solution may darken slightly; this is normal.

-

Catalyst Loading: Add DMAP (10-20 mol%).

-

Acyl Addition: Cool the mixture to 0°C. Add the Acyl Chloride dropwise.

-

Why Cool? The N-acylpyridinium formation is exothermic. Cooling prevents side reactions.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Quench: Add saturated NaHCO₃ solution.

-

Validation: Monitor via TLC. The product will be significantly less polar (higher R_f) than the starting naphthol.

Protocol C: The "Nuclear Option" (Yamaguchi Esterification)

Best for: Coupling Carboxylic Acids directly, especially if the acid is also hindered. Mechanism: Mixed Anhydride Formation.[6][7]

When standard coupling reagents (EDC/DCC) fail due to the "urea byproduct" getting in the way, the Yamaguchi method uses 2,4,6-trichlorobenzoyl chloride (TCBC) . The ortho-chlorines on the reagent create a pocket that forces the reaction forward by preventing the mixed anhydride from collapsing back to starting materials.

Experimental Protocol

Reagents:

-

Carboxylic Acid (1.1 equiv)

-

1-Bromo-2-naphthol (1.0 equiv)

-

Yamaguchi Reagent (TCBC) (1.1 equiv)

-

DMAP (1.5 - 2.0 equiv) - Note: Stoichiometric amount required here, not catalytic.

-

TEA (1.2 equiv)

Step-by-Step:

-

Mixed Anhydride Formation:

-

Dissolve the Carboxylic Acid and TEA in Toluene.

-

Add TCBC dropwise. Stir at RT for 1 hour.

-

Checkpoint: A white precipitate (Triethylamine Hydrochloride) will form. This confirms the mixed anhydride is generated.

-

-

Esterification:

-

Add the 1-bromo-2-naphthol dissolved in Toluene to the mixture.

-

CRITICAL STEP: Add DMAP slowly.

-

Heat the reaction to 60°C - 80°C.

-

-

Duration: 3–6 hours.

-

Workup: Filter off the salts, wash with 5% citric acid (to remove DMAP), then NaHCO₃.

Troubleshooting & FAQs

Q: My yield is stuck at 40%. I see starting material on TLC.

-

Diagnosis: The equilibrium is shifting back, or water is hydrolyzing your active intermediate.

-

Fix:

-

Ensure solvents are anhydrous (dry over molecular sieves).

-

Switch to Protocol A but increase DMAP to 0.5 equiv.

-

If using Acid Chloride, heat to reflux in Toluene instead of DCM at RT.

-

Q: The product is colored/dark.

-

Diagnosis: 1-bromo-2-naphthol is sensitive to oxidation and light.

-

Fix: Perform the reaction in the dark (wrap flask in foil). Pass the crude product through a short pad of silica gel immediately after workup to remove oxidation byproducts (quinones).

Q: Can I use Fisher Esterification (Acid + Alcohol + H2SO4)?

-

Answer: NO.

-

Reasoning: Fisher esterification relies on the formation of a tetrahedral intermediate which is sterically prohibited by the 1-Bromo substituent. The equilibrium will overwhelmingly favor the starting materials. Do not waste time on this method for this substrate.

Comparative Data Summary

| Method | Reagents | Conditions | Typical Yield | Suitability for 1-Br-2-Naphthol |

| Fisher | H₂SO₄ / MeOH | Reflux | < 5% | Not Recommended |

| Steglich | DCC / DMAP | RT, DCM | 60-75% | Good for simple acids |

| Yamaguchi | TCBC / DMAP | 80°C, Toluene | 85-95% | Excellent (High Sterics) |

| Schotten-Baumann | Acyl Cl / NaOH | 0°C, Biphasic | 50-65% | Moderate (Scale-up) |

| DMAP Catalysis | Acyl Cl / TEA / DMAP | RT, DCM | 90%+ | Best for Acyl Chlorides |

Visualizing the Mechanism (DMAP Pathway)

The following diagram illustrates why DMAP succeeds where Pyridine fails. The "Active Acyl" species is pushed away from the bulk of the catalyst, allowing the hindered naphthol to attack.

Figure 2: The catalytic cycle of DMAP. The formation of the N-acylpyridinium salt creates a "loose" ion pair that is sufficiently electrophilic to be attacked by the hindered naphthol oxygen.

References

-

Steglich Esterification: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[8] Angew. Chem. Int. Ed.1978 , 17, 522–524.[8]

-

Yamaguchi Esterification: Inanaga, J.; Hirata, K.; Saeki, H.; Katsuki, T.; Yamaguchi, M. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization."[6] Bull.[6] Chem. Soc. Jpn.[6]1979 , 52, 1989–1993.[6]

-

DMAP Mechanism: Xu, S.; Held, I.; Kempf, B.; Mayr, H.; Steglich, W.; Zipse, H. "The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study." Chem. Eur. J.2005 , 11, 4751–4757.

-

Schotten-Baumann Conditions: "Schotten-Baumann Reaction." Organic Chemistry Portal.

Sources

- 1. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yamaguchi esterification - Wikipedia [en.wikipedia.org]

- 7. Yamaguchi Esterification [organic-chemistry.org]

- 8. Steglich Esterification [organic-chemistry.org]

Validation & Comparative

Publish Comparison Guide: XRD Structure of 1-Bromo-2-naphthyl 2-nitrobenzoate

The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It focuses on the structural elucidation of 1-Bromo-2-naphthyl 2-nitrobenzoate via Single Crystal X-Ray Diffraction (SC-XRD), comparing its utility against alternative characterization methods and structural analogs.

Executive Summary

The structural characterization of 1-Bromo-2-naphthyl 2-nitrobenzoate (CAS: 573-97-7 derivative) presents a unique crystallographic challenge due to the significant steric congestion at the ester linkage. This guide compares the efficacy of Single Crystal XRD against NMR Spectroscopy and Computational Modeling for resolving the specific conformational locking induced by the ortho-bromo and ortho-nitro substituents.

Key Finding: While NMR confirms chemical connectivity, only XRD definitively resolves the torsion angle (

Part 1: The Structural Challenge (Why This Molecule Matters)

The target molecule features two bulky ortho-substituents flanking the ester bond:

-

Bromine at C1 (Naphthalene): A large halogen (

Å) capable of halogen bonding. -

Nitro group at C2' (Benzoate): An electron-withdrawing, sterically demanding group.

This "ortho-ortho" clash forces the molecule into a highly twisted conformation, disrupting planarity and influencing crystal packing. Understanding this twist is essential for designing prodrugs or optoelectronic materials where conjugation length matters.

Part 2: Comparative Analysis of Characterization Methods

The following table evaluates XRD against alternative methods for this specific molecular class.

| Feature | Method A: Single Crystal XRD | Method B: solution-state NMR ( | Method C: DFT Calculation (Gas Phase) |

| Primary Output | 3D Atomic Coordinates & Packing | Chemical Shift & Connectivity | Energy Minimized Conformation |

| Steric Resolution | Definitive. Measures exact torsion angles ( | Inferential. NOESY can suggest proximity but averages rapid rotations. | Theoretical. Often underestimates solid-state packing forces. |

| Intermolecular Forces | Direct observation of Halogen Bonds (C-Br···O) and | Cannot observe intermolecular locking. | Requires complex periodic boundary conditions. |

| Sample Requirement | High-quality single crystal ( | None (Computational resources). | |

| Verdict | Superior for structural proof and packing analysis. | Standard for purity and identity, but fails at conformational locking. | Supportive for validating experimental geometry. |

Part 3: Experimental Protocol & Structural Analysis

1. Synthesis & Crystallization Strategy

To obtain diffraction-quality crystals of 1-Bromo-2-naphthyl 2-nitrobenzoate, a slow evaporation technique is recommended to minimize disorder in the nitro group.

-

Synthesis: Esterification of 1-bromo-2-naphthol with 2-nitrobenzoyl chloride in the presence of Triethylamine (Et

N) and DMAP. -

Crystallization: Dissolve 20 mg of the purified solid in a 1:1 mixture of Dichloromethane (DCM) and n-Hexane . Allow to evaporate slowly at 4°C over 72 hours.

-

Why: The polarity gradient aids in ordering the polar nitro group while the hexane encourages packing of the hydrophobic naphthalene core.

-

2. XRD Data Collection Parameters

-

Temperature: 100 K (Cryogenic cooling is critical to reduce thermal vibration of the nitro group).

-

Radiation: Mo K

( -

Resolution: Collect to at least

Å to accurately refine bond lengths.

3. Critical Structural Metrics to Analyze

When refining the structure (using SHELXL), focus on these specific parameters which define the "performance" of the crystal lattice:

-

The "Twist" Angle: Measure the torsion angle C1(Naph)-C2(Naph)-O-C(Carbonyl).

-

Expectation: Due to the Br...Nitro clash, this angle will deviate significantly from

or

-

-

Halogen Bonding: Check for contacts between Br1...O(Nitro) or Br1...O(Carbonyl) .

-

Criterion: Distance

sum of van der Waals radii (

-

-

Space Group: Likely Monoclinic (

) or Triclinic (

Part 4: Visualization of the Workflow

The following diagram outlines the logical flow from synthesis to structural validation, highlighting the decision points for using XRD over NMR.

Figure 1: Workflow for the structural determination of sterically hindered naphthyl esters.

Part 5: Comparative Data (Analog Analysis)

To validate your findings, compare your experimental data against these known structural analogs. This establishes the "Causality" of the bromine atom's influence.

| Compound | Key Substituents | Typical Torsion Angle | Packing Interaction |

| Target Molecule | 1-Br, 2-NO | High (~70-90°) | Halogen Bond (Br...O) + Slipped |

| Analog A (Control) | 1-H, 2-NO | Moderate (~45°) | C-H...O Hydrogen Bonds |

| Analog B (Electronic) | 1-Br, 2-H | Moderate (~50°) | Br... |

| Analog C (Steric) | 1-Methyl, 2-NO | High (~80°) | Steric exclusion (No Halogen Bond) |

Interpretation: If the Target Molecule shows a significantly different packing motif than Analog C (Methyl), it confirms that Halogen Bonding (electronic effect) is driving the structure, not just steric bulk.

References

-

Synthesis & Properties of 1-Bromo-2-naphthol

- PubChem. 1-Bromo-2-naphthol (CAS 573-97-7).

-

[Link]

-

Crystallographic Methodology for Naphthyl Esters

- Li, X. et al. (2009).

-

[Link]

- Halogen Bonding in Crystal Engineering: Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews. [https://pubs.acs.org/doi/10.1021/cr040439+]

-

Analogous Nitrobenzoate Structures

- Singh, V. P., et al. (2014). Crystal structure of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine. Acta Crystallographica Section E.

-

[Link]

-

Compound Identification

Sources

Part 1: A Tale of Two Halogens: Core Structural & Physicochemical Comparison

A Senior Application Scientist's Guide to the Structural and Reactivity Differences Between 1-Bromo- and 1-Chloro-Naphthyl Esters